Indole-4,5,6,7-d4 Indole-4,5,6,7-d4 Indole-4,5,6,7-d4 is a labelled analogue of Indole, which can be used in perfumes and in the synthesis of tryptophan. It is also an intermediate in synthesizing Indoleacetic Acid-13C6, which has the potential to be used in anti-cancer therapy in conjunction with horseradish peroxidase (HRP).

Brand Name: Vulcanchem
CAS No.: 73509-22-5
VCID: VC0109721
InChI:
SMILES:
Molecular Formula: C₈H₃D₄N
Molecular Weight: 121.17

Indole-4,5,6,7-d4

CAS No.: 73509-22-5

Cat. No.: VC0109721

Molecular Formula: C₈H₃D₄N

Molecular Weight: 121.17

* For research use only. Not for human or veterinary use.

Indole-4,5,6,7-d4 - 73509-22-5

Specification

CAS No. 73509-22-5
Molecular Formula C₈H₃D₄N
Molecular Weight 121.17

Introduction

Chemical Structure and Properties

Indole-4,5,6,7-d4 (CAS: 73509-22-5) is a deuterated derivative of indole where four hydrogen atoms at positions 4, 5, 6, and 7 of the indole ring are replaced with deuterium atoms. This structural modification creates a compound with identical chemical reactivity to natural indole but with distinctive mass spectrometric properties.

PropertyValue
Molecular FormulaC₈H₃D₄N
Molecular Weight121.17 g/mol
IUPAC Name4,5,6,7-tetradeuterio-1H-indole
CAS Number73509-22-5
Synonyms1H-Indole-d4, 1-Azaindene-d4, 1-Benzazole-d4, 2,3-Benzopyrrole-d4
StructureBicyclic compound with a six-membered benzene ring fused to a five-membered pyrrole ring
Special FeatureFour deuterium atoms at positions 4, 5, 6, and 7

The incorporation of deuterium atoms gives Indole-4,5,6,7-d4 a slightly higher molecular weight compared to non-deuterated indole, allowing researchers to distinguish between the two compounds during analytical procedures, particularly mass spectrometry. The deuterium atoms form stable carbon-deuterium bonds that resist metabolic exchange in most biological systems, making this compound particularly valuable as an internal standard .

Synthesis and Preparation

The synthesis of Indole-4,5,6,7-d4 typically involves specialized deuteration techniques to selectively replace hydrogen atoms with deuterium at the specified positions. While the search results don't provide a detailed synthetic route specifically for Indole-4,5,6,7-d4, related compounds follow established pathways.

Research literature describes syntheses for tetra and pentadeutero indole-3-acetic acid (IAA) labeled in positions 4, 5, 6, 7 or 2, 4, 5, 6, 7 of the indole moiety . These synthetic approaches often maintain high deuterium incorporation and position-specific labeling, which is essential for analytical applications.

The synthesis must ensure high isotopic purity to maximize the utility of the compound in analytical applications. Commercial preparations typically specify purity levels of ≥95%, with HPLC verification of both chemical and isotopic purity .

Analytical Applications

Mass Spectrometry

Indole-4,5,6,7-d4 serves as an ideal internal standard for mass spectrometric analysis due to its distinctive fragmentation pattern. The deuterium labeling shifts the mass spectrum peaks by four mass units compared to non-deuterated indole, allowing clear distinction between the analyte and the standard .

When used in gas chromatography-mass spectrometry (GC-MS) analysis, Indole-4,5,6,7-d4 enables accurate quantification through selected ion monitoring techniques. Researchers can monitor the base peak of indole at m/z = 130 versus m/z = 134 for the deuterated version, providing excellent analytical precision even at nanogram levels .

The use of these deuterated internal standards separates the standards from the "isotope cluster" caused by the normal abundance of heavy isotopes. This separation permits the use of reduced mass resolution, leading to approximately a 10-fold increase in sensitivity for analytical methods .

Metabolic Tracking

Indole-4,5,6,7-d4 functions effectively as a metabolic tracer, allowing scientists to investigate the biological fate of indole and its derivatives. The deuterium atoms at positions 4, 5, 6, and 7 show remarkable stability during metabolic processes, ensuring reliable tracking throughout biochemical transformations.

Researchers can introduce the labeled indole into biological systems and subsequently monitor its incorporation into downstream metabolites. By analyzing the distribution of the deuterium label in these metabolites using techniques like mass spectrometry, investigators gain valuable insights into specific pathways involved in indole metabolism.

Research Applications

Plant Biochemistry Studies

Indole-4,5,6,7-d4 has proven instrumental in phytoalexin research and studies of plant hormone metabolism. Scientists have utilized this compound to investigate the metabolic pathways of indole-derived compounds in plants, particularly in elucidation studies of indole-3-acetonitrile metabolism .

In one significant study, researchers administered [4,5,6,7-D4]-indole-3-acetaldoxime to leaves of Brassica rapa to investigate potential biogenetic relationships with brassinin, a crucial plant defense compound. The deuterium labeling allowed precise tracking of metabolic transformations, enabling researchers to establish connections between indole derivatives and downstream compounds .

Similar precursor studies using elicited leaves of Brassica juncea were conducted with [4,5,6,7-D4]-indole-3-acetaldoxime and [4,5,6,7-D4]indole. After incubation, indole-3-acetonitrile was isolated and analyzed by high-resolution mass spectrometry, revealing effective incorporation of the deuterium label at rates of 24% and 7%, respectively .

Auxin Research

The deuterated indole has significantly contributed to plant hormone studies, particularly research on indole-3-acetic acid (IAA), the principal natural auxin in plants. Tetradeutero IAA was used as an internal standard for determining free plus ester IAA in alkaline hydrolysates of Zea mays, showing precise agreement between estimates based on different analytical parameters .

Application of this method to measuring free IAA in geotropically stimulated Zea shoots revealed that 61±4% of the free IAA was concentrated on the lower side, contributing valuable insights to our understanding of plant gravitropic responses .

Pharmaceutical and Medicinal Chemistry Applications

Indole-4,5,6,7-d4 serves as an important starting material in the synthesis of more complex deuterated indole derivatives used in pharmaceutical research. The indole scaffold represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs .

Deuterated indole derivatives can be used in drug metabolism studies to track metabolic pathways, determine sites of metabolism, and develop improved pharmaceutical candidates with enhanced metabolic stability. These applications are particularly valuable in the development of central nervous system drugs, as many indole-based compounds target important neurotransmitter receptors .

The compound also functions as an intermediate in synthesizing Indoleacetic Acid-13C6, which has potential applications in anti-cancer therapy when used in conjunction with horseradish peroxidase.

Stability and Chemical Properties

Deuterium in positions 4, 5, 6, and 7 of the indole moiety demonstrates excellent retention during various chemical treatments. Research has shown that deuterium at these positions is retained during alkali treatment, making these compounds suitable as internal standards for assays of indole compounds released by alkaline hydrolysis of ester and amide conjugates .

The stability of these carbon-deuterium bonds arises from the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds that require more energy to break compared to the corresponding carbon-hydrogen bonds. This property is particularly valuable in metabolic studies where stability of the label is critical for accurate tracking.

ParameterStandard Specification
Purity≥95% (HPLC)
Isotopic Enrichment>98% D incorporation at positions 4, 5, 6, and 7
Storage ConditionsTypically -20°C, protected from light
Application SuitabilityResearch grade, not for therapeutic use

Commercial suppliers typically provide analytical certificates confirming both chemical purity and deuterium incorporation percentage at each position. These quality controls ensure reliable results when the compound is used as an analytical standard or research tool .

Structural Characterization Techniques

The structural characterization of Indole-4,5,6,7-d4 involves several complementary analytical techniques:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides definitive confirmation of deuterium incorporation at specific positions. The absence of proton signals at positions 4, 5, 6, and 7 in the 1H NMR spectrum, coupled with characteristic 2H NMR signals, confirms successful deuteration.

Mass Spectrometry

Mass spectrometry reveals the molecular weight (121.17 g/mol) and fragmentation pattern unique to Indole-4,5,6,7-d4. The molecular ion peak appears four mass units higher than non-deuterated indole, with distinctive fragment ions also showing the expected mass shifts .

Infrared Spectroscopy

Infrared spectroscopy demonstrates characteristic C-D stretching vibrations that differ from C-H stretching frequencies, providing additional confirmation of deuterium incorporation.

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